3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile
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Overview
Description
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a carbonitrile group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable dicarbonyl compound, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like polyvinyl alcohol functionalized with sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: The pyrazole ring can be further functionalized through cyclization reactions involving other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Including acids like H3PO4 for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in studies investigating the effects of pyrazole derivatives on various biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonitrile group play crucial roles in its reactivity and binding affinity. For instance, it can inhibit enzymes by forming stable complexes with their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with a carboxylate group instead of a carbonitrile group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.
Uniqueness
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine atoms and a carbonitrile group makes it particularly versatile for various applications in research and industry .
Properties
Molecular Formula |
C6H5Br2N3 |
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Molecular Weight |
278.93 g/mol |
IUPAC Name |
3,5-dibromo-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H5Br2N3/c1-2-11-6(8)4(3-9)5(7)10-11/h2H2,1H3 |
InChI Key |
IAZPAVYIYCCXPX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)C#N)Br |
Origin of Product |
United States |
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